1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL
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Overview
Description
1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL is a chemical compound with the molecular formula C9H11ClFNO and a molecular weight of 203.64 g/mol . This compound is characterized by the presence of an amino group, a hydroxyl group, and a substituted phenyl ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL typically involves the reaction of 5-chloro-2-fluorobenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the desired amino alcohol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. These interactions can modulate biological processes and lead to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-Amino-1-(5-chloro-2-fluorophenyl)ethanol
- 1-Amino-1-(5-chloro-2-fluorophenyl)butan-2-OL
- 1-Amino-1-(5-chloro-2-fluorophenyl)pentan-2-OL
Uniqueness
1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL is unique due to its specific substitution pattern on the phenyl ring and the presence of both amino and hydroxyl functional groups. This combination of features allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .
Properties
Molecular Formula |
C9H11ClFNO |
---|---|
Molecular Weight |
203.64 g/mol |
IUPAC Name |
1-amino-1-(5-chloro-2-fluorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H11ClFNO/c1-5(13)9(12)7-4-6(10)2-3-8(7)11/h2-5,9,13H,12H2,1H3 |
InChI Key |
MDOYBGNXLACFGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=C(C=CC(=C1)Cl)F)N)O |
Origin of Product |
United States |
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